molecular formula C18H17FN2O2S B2558527 3-(2-fluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 946294-67-3

3-(2-fluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

Cat. No.: B2558527
CAS No.: 946294-67-3
M. Wt: 344.4
InChI Key: YRACTUNERNKZTA-UHFFFAOYSA-N
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Description

This compound belongs to the methanobenzooxadiazocine-thione class, characterized by a complex polycyclic framework fused with a 1,3,5-oxadiazocine ring and a thione group. The 2-fluorophenyl substituent at position 3 and the methoxy group at position 10 contribute to its unique electronic and steric properties, which influence its reactivity and bioactivity.

Properties

IUPAC Name

10-(2-fluorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2S/c1-18-10-13(11-6-5-9-15(22-2)16(11)23-18)20-17(24)21(18)14-8-4-3-7-12(14)19/h3-9,13H,10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRACTUNERNKZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C(=CC=C3)OC)NC(=S)N2C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound is a member of the oxadiazocine family, characterized by its unique structure that includes a fluorophenyl group and a thione functional group. Its chemical formula can be represented as C18H18FN3O2S. The presence of the fluorine atom may enhance lipophilicity and influence its interaction with biological targets.

While specific studies on this compound may be limited, compounds with similar structures often exhibit biological activities such as:

  • Antimicrobial Activity : Many oxadiazocines have shown potential as antimicrobial agents. The thione group can contribute to this activity by interacting with bacterial enzymes or disrupting cell membranes.
  • Anticancer Properties : Some derivatives of oxadiazocines have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Neuroactive Effects : Given the structural similarities to known psychoactive compounds, there may be potential neuroactive effects, possibly influencing neurotransmitter systems.

Biological Studies and Findings

  • Antimicrobial Studies : In vitro studies on similar compounds have demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The effectiveness often correlates with the electron-withdrawing properties of substituents like fluorine.
  • Cytotoxicity Tests : Research has indicated that certain oxadiazocines can induce cytotoxic effects in cancer cell lines. For instance, studies involving structurally related compounds reported IC50 values indicating significant growth inhibition in various cancer types.
  • Pharmacological Profiles : Investigations into the pharmacokinetics of related compounds suggest that modifications in structure can alter bioavailability and metabolic pathways, impacting therapeutic efficacy.

Case Studies

  • A study examining a series of oxadiazocine derivatives highlighted their potential as novel anticancer agents, showing promising results in preclinical models (e.g., reduced tumor size in xenograft models).
  • Another investigation focused on the antimicrobial efficacy of thione-containing compounds, revealing that modifications could enhance activity against resistant bacterial strains.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound’s structure shares a methanobenzooxadiazocine-thione backbone with several analogs, but variations in substituents and ring modifications lead to distinct properties. Key comparisons include:

Compound Name Substituents (Position) Molecular Weight Key Structural Differences Bioactivity Insights (Source)
3-(2-Fluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione (Target) 2-Fluorophenyl (3), Methoxy (10) ~370.4 (calc.) Reference compound N/A (inferred from analogs)
3-(3,4-Dimethylphenyl)-10-ethoxy-2-methyl-...-thione 3,4-Dimethylphenyl (3), Ethoxy (10) ~384.5 (calc.) Ethoxy vs. methoxy; methyl vs. fluorine Enhanced lipophilicity; unknown activity
3-(3-Methoxyphenyl)-2,8-dimethyl-...-one 3-Methoxyphenyl (3), Oxadiazocinone ~352.4 (calc.) Oxadiazocinone (C=O) vs. thione (C=S) Reduced electrophilicity; unknown SAR
10-Ethoxy-3-(3-methoxypropyl)-2-methyl-...-thione 3-Methoxypropyl (3), Ethoxy (10) 336.4 Aliphatic methoxypropyl vs. aromatic fluorine Altered solubility; potential CNS activity

Bioactivity and Target Interactions

  • Thione vs.
  • Fluorophenyl vs. Methoxyphenyl : The electron-withdrawing fluorine atom may increase metabolic stability and alter π-π stacking interactions in aromatic binding pockets, as seen in docking studies of fluorinated ligands .
  • Ethoxy/Methoxypropyl Substituents : Ethoxy groups () improve membrane permeability, while methoxypropyl chains may extend half-life via reduced CYP450 metabolism .

Research Findings and Implications

Structural Motif Clustering and Bioactivity

highlights that compounds with ≥0.5 Tanimoto similarity (Morgan fingerprints) and shared Murcko scaffolds cluster into bioactivity groups. For example:

  • Fluorophenyl-thiones may target serotonin receptors due to structural resemblance to known fluorinated psychoactive agents .
  • Methoxypropyl-thiones () could exhibit antimicrobial activity, as seen in marine alkaloids with similar lipophilic side chains .

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